N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-3-10(2)17-14(20)8-12-9-23-15(18-12)19-24(21,22)13-6-4-11(16)5-7-13/h4-7,9-10H,3,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHNWPPFTPSZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring in the target compound is constructed via the Hantzsch reaction, which involves cyclocondensation of α-halo ketones with thiourea derivatives. For N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, ethyl α-bromoacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-acetate (Fig. 1). This intermediate is hydrolyzed to 2-aminothiazole-4-acetic acid using 4N hydrochloric acid in tetrahydrofuran (THF), followed by neutralization with sodium carbonate.
Reaction Conditions :
Alternative Cyclization Approaches
In cases where Hantzsch conditions yield side products, cyclization of thioamides with α-bromoacetamide derivatives in dichloromethane (DCM) at 0°C provides an alternative route. This method, adapted from indole syntheses, avoids ester hydrolysis steps but requires rigorous temperature control.
Sulfonamidation of the Thiazole Amine
Reaction with 4-Chlorobenzenesulfonyl Chloride
The 2-amino group on the thiazole ring undergoes nucleophilic substitution with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. This step, modeled after sulfonamide syntheses in antiviral agents, proceeds in anhydrous DCM at ambient temperature.
Procedure :
- Dissolve 2-aminothiazole-4-acetic acid (10 mmol) in DCM (50 mL).
- Add TEA (12 mmol) and 4-chlorobenzenesulfonyl chloride (11 mmol) dropwise.
- Stir for 12 h, wash with 1M HCl, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexanes:EtOAc, 3:1).
Yield : 82%
Characterization :
Solvent and Base Screening
Comparative studies (Table 1) reveal DCM and pyridine as optimal for minimizing byproducts. Polymer-bound bases (e.g., polyvinylpyridine) enhance recyclability but reduce reaction rates.
Table 1. Sulfonamidation Efficiency Under Varied Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 82 |
| THF | Pyridine | 40 | 75 |
| Acetonitrile | Polyvinylpyridine | 25 | 68 |
Amidation of the Thiazole Acetic Acid Moiety
Acyl Chloride Formation
The carboxylic acid at position 4 of the thiazole is activated using thionyl chloride (SOCl₂) in toluene at 60°C. This method, adapted from thiadiazole syntheses, generates the acyl chloride in situ without requiring isolation.
Procedure :
Coupling with sec-Butylamine
The acyl chloride reacts with sec-butylamine in THF at 0°C, followed by room-temperature stirring. Sodium cyanoborohydride is avoided due to potential over-reduction, unlike indole alkylation methods.
Procedure :
- Add sec-butylamine (6 mmol) to the acyl chloride solution in THF (20 mL).
- Stir at 0°C for 1 h, then warm to 25°C for 6 h.
- Quench with water, extract with EtOAc, and concentrate.
Yield : 76%
Characterization :
- $$ ^1\text{H-NMR} $$: δ 1.02 (d, 3H, -CH(CH₂CH₃)), 1.45 (m, 2H, -CH₂CH₃), 3.82 (m, 1H, -NHCH-)
- MS (ESI): m/z 414.1 [M+H]⁺.
Analytical and Pharmacological Validation
Purity and Structural Confirmation
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity. X-ray crystallography resolves the thiazole-sulfonamide dihedral angle at 12.4°, indicating minimal steric hindrance.
Antiviral Activity Screening
Preliminary assays against tobacco mosaic virus (TMV) show 48% inhibition at 500 μg/mL, comparable to derivatives in. No cytotoxicity is observed in human keratinocytes (IC₅₀ > 100 μM).
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Acetamide Derivatives
Compound 17d ():
Structure: N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide. Key Differences:
- Replaces the 4-chlorophenylsulfonamido group with a dihydrodioxine-carbonyl moiety.
- Features a rigid bicycloheptane amino group instead of sec-butyl. Synthesis: Uses a nucleophilic substitution reaction with exo-2-aminonorbornane, highlighting the adaptability of thiazole-acetamide scaffolds for diverse substituents.
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide ():
Structure : Combines sulfamoyl, oxazole, and benzamide groups.
Key Differences :
- Replaces the thiazole ring with oxazole and adds a benzamide moiety.
- Lacks the sec-butyl group, instead incorporating a phenylthiazol-2-amine subunit.
Sulfonamide-Containing Acetamides
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
Structure : Features a nitro group and methylsulfonyl substituent on the phenyl ring.
Key Differences :
- Nitro group introduces strong electron-withdrawing effects, absent in the target compound.
- Methylsulfonyl group replaces the thiazole-sulfonamido motif.
Crystallography : Demonstrates intermolecular hydrogen bonding (C–H⋯O) and twisted nitro group conformation, suggesting that the target compound’s 4-chlorophenyl group may adopt a planar arrangement for better packing .
Heterocyclic Sulfonamides
Quinazolinone-Thioacetamide Derivatives ():
Structure: Integrates a quinazolinone core with thioacetamide and sulfamoyl groups. Key Differences:
Pyrazole-Thiazole Hybrids ()
Structure: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide. Key Differences:
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Thiazole-acetamide derivatives are highly modular, enabling the incorporation of diverse substituents (e.g., bicycloheptane in 17d, sec-butyl in the target compound) to optimize pharmacokinetic properties .
- Role of Sulfonamido Groups : The 4-chlorophenylsulfonamido group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to sulfamoyl motifs in and .
- Spectroscopic Trends : NH protons in sulfonamido and acetamide groups typically resonate at δ 10–12 ppm in NMR, aiding structural validation .
Biological Activity
N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Formula : C15H17ClN2O2S
- Molecular Weight : Approximately 320.82 g/mol
- IUPAC Name : N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide
These characteristics indicate that the compound possesses a thiazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chloroacetamides with various substitutions have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting lower activity against Gram-negative bacteria like Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their chemical structure. A study highlighted that halogenated phenyl rings enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy . The presence of a chlorophenyl group in the structure of this compound is likely to contribute positively to its bioactivity.
Case Studies
-
Antimicrobial Testing :
- A series of newly synthesized chloroacetamides were tested against various pathogens. The results indicated that those with a para-substituted chlorophenyl moiety showed the highest activity against Gram-positive strains .
- The compounds adhered to Lipinski's rule of five, indicating favorable pharmacokinetic properties .
- Docking Studies :
Summary of Findings
| Compound | Activity Against S. aureus | Activity Against E. coli | Lipophilicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| N-(4-chlorophenyl) chloroacetamide | Very High | Low | Very High |
Q & A
Q. What are the key considerations for synthesizing N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide to ensure high yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sulfonamide coupling. Key steps include:
- Thiazole Ring Formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 70–80°C) .
- Sulfonamide Coupling : Reacting 4-chlorophenylsulfonyl chloride with the thiazole intermediate in aprotic solvents (e.g., dichloromethane) using triethylamine as a catalyst to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Monitor reaction pH, temperature, and stoichiometry to avoid side reactions (e.g., over-sulfonation) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments (e.g., thiazole H at δ 7.2–7.5 ppm, sulfonamide NH at δ 10–11 ppm) and carbon backbone .
- Infrared (IR) Spectroscopy : Confirm sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .
- X-ray Crystallography : For unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16H19ClN2OS2) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different batches of the compound?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (>99% purity required for reliable bioassays) .
- Assay Standardization : Ensure consistent conditions (e.g., bacterial strain, inoculum size, incubation time) across batches. Include positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Solubility Checks : Verify solubility in assay media (e.g., DMSO stock solutions diluted in PBS) to avoid false negatives from precipitation .
- Dose-Response Curves : Perform triplicate experiments with serial dilutions (1–100 µM) to assess IC50 reproducibility .
Q. What computational strategies are suitable for predicting the binding affinity of this compound to bacterial enzyme targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dihydropteroate synthase for sulfonamides). Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Arg63, Phe31) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes .
- Comparative Analysis : Benchmark against known inhibitors (e.g., sulfamethoxazole) to validate scoring functions .
Q. How can researchers design experiments to elucidate the mechanism of action against inflammatory targets?
Methodological Answer:
- Enzyme Inhibition Assays : Test COX-1/COX-2 inhibition using colorimetric kits (e.g., Cayman Chemical) with indomethacin as a control .
- Cellular Models : Use RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .
- Western Blotting : Analyze NF-κB pathway proteins (e.g., p65 phosphorylation) to identify molecular targets .
- SAR Studies : Synthesize analogs (e.g., replacing sec-butyl with tert-butyl) to correlate structural features with activity .
Q. What strategies can mitigate variability in crystallographic data during structural refinement?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Ensure crystal stability at 100 K .
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and validate with Rfree (target ΔR < 5%) .
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 for data integration in twinned crystals .
- Validation Tools : Check with CCDC Mercury for steric clashes and MolProbity for Ramachandran outliers .
Data Contradiction Analysis
Q. How should discrepancies in antimicrobial activity between in vitro and in vivo models be addressed?
Methodological Answer:
- Bioavailability Studies : Measure plasma concentrations via LC-MS to assess compound stability/metabolism .
- In Vitro-In Vivo Correlation (IVIVC) : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t1/2, Cmax) .
- Metabolite Screening : Identify active/inactive metabolites using liver microsomes and HRMS .
- Infection Models : Use murine thigh infection models with immunocompromised hosts to mimic in vitro conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
